2-Methyl-3-(methylsulfanyl)quinoxaline is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique structure and potential biological activity. Quinoxaline derivatives have garnered attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. This compound specifically features a methylsulfanyl group at the 3-position and a methyl group at the 2-position of the quinoxaline ring, which may influence its reactivity and biological interactions.
The compound can be synthesized through various chemical pathways, often involving nucleophilic substitutions and cyclization reactions. Its synthesis is documented in several studies focusing on quinoxaline derivatives and their applications in drug development.
2-Methyl-3-(methylsulfanyl)quinoxaline is classified as an aromatic heterocycle due to the presence of nitrogen atoms in its ring structure. It falls under the category of sulfur-containing organic compounds, which are known for their unique electronic properties and reactivity.
The synthesis of 2-Methyl-3-(methylsulfanyl)quinoxaline can be approached through several methods:
Recent literature highlights microwave-assisted synthesis as an efficient method for producing various quinoxaline derivatives, including those with methylsulfanyl substituents. This technique often results in higher yields and shorter reaction times compared to conventional heating methods .
The molecular structure of 2-Methyl-3-(methylsulfanyl)quinoxaline consists of a fused bicyclic system featuring two nitrogen atoms within the ring. The presence of substituents at specific positions alters its electronic distribution and steric properties.
2-Methyl-3-(methylsulfanyl)quinoxaline can undergo various chemical reactions typical for quinoxaline derivatives:
Reactions involving this compound are often analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity and identify functional groups .
The mechanism of action for 2-Methyl-3-(methylsulfanyl)quinoxaline in biological systems may involve:
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity based on structural features, indicating that modifications to the quinoxaline framework can significantly influence its efficacy against various targets .
2-Methyl-3-(methylsulfanyl)quinoxaline has potential applications in:
Quinoxaline, a bicyclic heteroaromatic system comprising fused benzene and pyrazine rings, emerged as a privileged scaffold in medicinal chemistry following the serendipitous discovery of natural quinoxaline antibiotics like echinomycin in the mid-20th century. These early compounds revealed the scaffold’s capacity for biomolecular interactions, particularly DNA intercalation, spurring systematic exploration of synthetic derivatives. By the 1980s, researchers recognized that the quinoxaline core offered exceptional synthetic versatility, enabling strategic substitutions at the C2, C3, C6, and C7 positions to modulate electronic properties, steric bulk, and hydrogen-bonding capacity. This adaptability led to several therapeutic breakthroughs:
Table 1: Milestones in Quinoxaline-Based Drug Development
Era | Therapeutic Class | Representative Compound | Key Advancement |
---|---|---|---|
1950–1970 | Antibiotics | Echinomycin | DNA intercalation; antitumor activity |
1980–2000 | Antihypertensives | Brimonidine (282) | α₂-Adrenergic agonism; FDA approval for glaucoma |
2000–Present | Anticancer TKIs | Compound III [1] | VEGFR-2 inhibition (IC₅₀ = 1.09 μM) |
2010–Present | Hypoxia-targeting agents | Quinoxaline di-N-oxides (289) | Selective cytotoxicity in hypoxic tumor microenvironments [6] |
This evolution underscores the scaffold’s capacity to serve diverse therapeutic targets through rational substitution.
Bioactivity in quinoxalines is exquisitely sensitive to substituent identity, position, and electronic character. The C2 and C3 positions are particularly consequential due to their direct influence on π-electron delocalization and steric accessibility for target binding:
Table 2: Impact of C2/C3 Substituents on Quinoxaline Bioactivity
Substituent Pattern | Functional Groups | Biological Effect | Example Potency |
---|---|---|---|
2-Alkyl, 3-H | Methyl, ethyl | ↑ Metabolic stability; moderate kinase inhibition | IC₅₀ = 5–10 μM (HCT-116) [5] |
2,3-Di-EWG | Nitro, cyano | ↑ DNA damage; hypoxia-selective cytotoxicity | IC₅₀ = 0.8 μM (HT-29) [6] |
3-(Methylsulfanyl) | –SCH₃ | Strong kinase inhibition; ↑ apoptotic gene expression (p53, BAX) | IC₅₀ = 0.07 μM (HCT-116) [1] |
3-Triazole hybrids | Triazole–quinoxaline | Dual VEGFR-2/Tubulin inhibition; anti-angiogenic effects | IC₅₀ = 0.037 μM (VEGFR-2) [1] |
Molecular modeling confirms that steric tolerance at C3 is limited to ~5 Å for optimal fit in kinase allosteric sites, favoring compact groups like methylsulfanyl over bulkier arylthioethers [5].
The strategic pairing of a methyl group at C2 with methylsulfanyl at C3 creates a synergistic electronic and steric profile that enhances target engagement. Key physicochemical attributes include:
Table 3: Steric and Electronic Parameters of Key C2/C3 Substituents
Substituent Combination | Van der Waals Volume (ų) | Hammett Constant (σ) | Predicted logP | VEGFR-2 Docking Score (kcal/mol) |
---|---|---|---|---|
2-H, 3-H | 0.0 | 0.0 | 1.82 | −6.1 |
2-CH₃, 3-H | 20.2 | −0.17 | 2.35 | −7.3 |
2-H, 3-SCH₃ | 23.8 | −0.04 | 2.78 | −8.0 |
2-CH₃, 3-SCH₃ | 44.0 | −0.21 | 3.21 | −9.2 |
Biological studies validate this design: Hybrids incorporating the 2-methyl-3-(methylsulfanyl) motif inhibit cancer cell proliferation (HCT-116 IC₅₀ = 1.9–7.52 μg/mL) by downregulating HIF-1α, VEGF, and BCL-2 while upregulating pro-apoptotic p53 and BAX [1]. The methylsulfanyl group also serves as a synthetic handle for further elaboration via S-alkylation or oxidation to sulfoxides/sulfones, enabling prodrug strategies or polarity tuning [5] [6].
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9